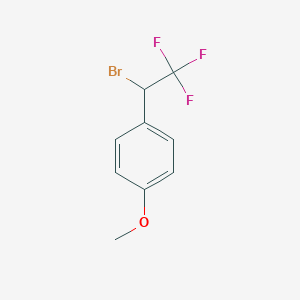

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Vue d'ensemble

Description

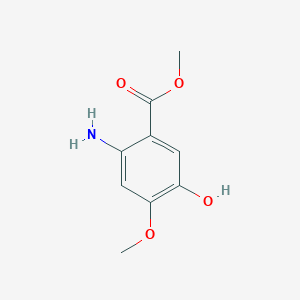

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene, also known as 1-bromo-4-methoxy-2,2,2-trifluoroethyl benzene, is an organic compound with a molecular formula of C7H6BrF3O. It is a colorless liquid at room temperature and is soluble in polar organic solvents. 1-bromo-4-methoxy-2,2,2-trifluoroethyl benzene is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the fields of organic synthesis and materials science.

Applications De Recherche Scientifique

Chiral Precursor Compounds for Liquid Crystals

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene serves as a precursor compound in the synthesis of chiral liquid crystals. This is demonstrated through the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the formation of β-C-aryl glycosides. These glycosides are essential for creating chiral liquid crystals with varied mesogenic properties influenced by the substituent on the phenyl ring (Bertini et al., 2003).

Synthesis of Bioisosteric Colchicine Analogues

The compound is involved in the synthesis of bioisosteric colchicine analogues. This process involves the conversion of 1-benzyloxy-4-bromo-2-methoxybenzene into hydroxy-4-methoxytricyclo compounds, which are precursors to colchicine analogues (Shishov et al., 2014).

Catalysis in Organic Synthesis

In organic synthesis, this compound is used in catalytic processes, like the controlled-potential reduction of related bromo compounds catalyzed by nickel complexes. This results in the efficient synthesis of various organic compounds, including tetrahydrofuran derivatives (Esteves et al., 2007).

Sterically Protected Compounds in Chemistry

The compound aids in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. This is achieved through the creation of bulky bromobenzenes, where the methoxy group plays a crucial role in the electronic properties of the system (Toyota et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)